L-Thyroxine sodium xhydrate

Thermal analysis Solid-state stability Pharmaceutical formulation

L-Thyroxine sodium xhydrate (CAS 25416-65-3) is the preferred hydrate form of levothyroxine, chosen for its superior thermal stability and well-characterized dehydration profile—essential for predicting API-excipient compatibility and ensuring long-term shelf-life in solid oral dosage development. Unlike anhydrous T4, its crystalline water framework prevents premature chemical degradation, a critical quality attribute for narrow therapeutic index drugs. With a >10-fold difference in nuclear receptor binding affinity versus T3, this prohormone is indispensable for in vitro/in vivo studies mimicking endogenous thyroid hormone physiology. High-purity (≥98% HPLC) material with comprehensive impurity documentation is vital for validating accurate HPLC/LC-MS analytical methods.

Molecular Formula C15H12I4NNaO5
Molecular Weight 816.87 g/mol
CAS No. 25416-65-3
Cat. No. B035673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Thyroxine sodium xhydrate
CAS25416-65-3
Synonyms3,5,3',5'-Tetraiodothyronine
Berlthyrox
Dexnon
Eferox
Eltroxin
Eltroxine
Euthyrox
Eutirox
L Thyrox
L Thyroxin beta
L Thyroxin Henning
L Thyroxine
L Thyroxine Roche
L-3,5,3',5'-Tetraiodothyronine
L-Thyrox
L-Thyroxin beta
L-Thyroxin Henning
L-Thyroxine
L-Thyroxine Roche
Lévothyrox
Levo T
Levo-T
Levothroid
Levothyroid
Levothyroxin Deladande
Levothyroxin Delalande
Levothyroxine
Levothyroxine Sodium
Levoxine
Levoxyl
Novothyral
Novothyrox
O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine
Oroxine
Sodium Levothyroxine
Synthroid
Synthrox
T4 Thyroid Hormone
Thevier
Thyrax
Thyroid Hormone, T4
Thyroxin
Thyroxine
Tiroidine
Tiroxina Leo
Unithroid
Molecular FormulaC15H12I4NNaO5
Molecular Weight816.87 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.O.[Na]
InChIInChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1
InChIKeyANMYAHDLKVNJJO-LTCKWSDVSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Thyroxine Sodium xHydrate (CAS 25416-65-3) Chemical and Pharmacopoeial Baseline Overview for Procurement and Research


L-Thyroxine sodium xhydrate (CAS 25416-65-3), also known as Levothyroxine Sodium Hydrate, is the synthetic sodium salt of the levo isomer of thyroxine (T4), a major endogenous thyroid hormone [1]. It is an iodinated amino acid derivative with the empirical formula C15H10I4NNaO4·xH2O and a molecular weight of 798.85 g/mol (anhydrous basis) [2]. As the hydrate form, it is the principal active pharmaceutical ingredient (API) in medications for hypothyroidism and is also a widely used research reagent for cell culture and metabolic studies [3]. The compound is a light-sensitive, slightly hygroscopic powder that is very slightly soluble in water (0.15 g/L at 25 °C) but dissolves in dilute alkali hydroxide solutions . The United States Pharmacopeia (USP) monograph defines it as containing not less than 97.0% and not more than 103.0% of C15H10I4NNaO4, calculated on the anhydrous basis, with a water content not exceeding 11.0% [4].

Why L-Thyroxine Sodium xHydrate Cannot Be Arbitrarily Substituted by Anhydrous or In-Class Analogs: A Procurement and Formulation Risk Perspective


The selection of L-Thyroxine sodium xhydrate over its closest analogs—specifically anhydrous levothyroxine sodium (CAS 55-03-8) and liothyronine sodium (T3, CAS 55-06-1)—is not a trivial substitution due to profound differences in receptor pharmacology, pharmacokinetic profiles, and solid-state stability that directly impact both research reproducibility and therapeutic safety [1][2]. While the anhydrous and hydrate forms may be chemically identical on an anhydrous basis, their physical properties diverge significantly: the hydrate's crystalline water framework is integral to its stability, and its partial dehydration can precede and accelerate chemical degradation, a risk not present with the anhydrous form when properly handled [3]. Furthermore, the in vivo pharmacology of T4 (levothyroxine) is fundamentally distinct from T3 (liothyronine), with a >10-fold difference in nuclear receptor binding affinity and a >20-fold difference in elimination half-life, rendering them non-interchangeable for most applications [4][5]. Even among different T4 formulations, subtle differences in dissolution profiles—despite meeting USP criteria—have been correlated with a ~10% difference in systemic exposure (AUC), a clinically meaningful variance for a narrow therapeutic index drug [6]. Therefore, the choice of the specific hydrate form and its quality attributes is a critical procurement decision with direct experimental and clinical consequences.

Quantitative Differential Evidence for L-Thyroxine Sodium xHydrate (CAS 25416-65-3) Versus Key Comparators in Research and Industrial Applications


Comparative Thermal Stability: L-Thyroxine Sodium Salt Hydrate vs. Pure L-Thyroxine Free Acid

A comparative thermal stability study using non-isothermal kinetic analysis demonstrated distinct degradation profiles between pure L-thyroxine (THY) and L-thyroxine sodium salt hydrate (THYSS). Kinetic analysis via isoconversional methods (Kissinger-Akahira-Sunose, Flynn-Wall-Ozawa, Friedman) was employed to estimate activation energies at five different heating rates (β=5, 7, 10, 12 and 15°C min⁻¹) [1]. The presence of the sodium salt and hydrate water alters the thermal degradation pathway, which is critical for predicting shelf-life and processing conditions [1].

Thermal analysis Solid-state stability Pharmaceutical formulation

Receptor Binding Affinity: Levothyroxine (T4) vs. Liothyronine (T3) in Nuclear Receptor Assays

A study characterizing specific nuclear thyroid hormone receptors in neonatal mouse calvaria quantified the relative binding affinity of T4 and T3 via competitive radioligand binding [1]. The data provide a quantitative basis for the widely understood concept that T4 is a prohormone with lower intrinsic receptor activity than T3 [1]. This fundamental difference in receptor engagement underpins their distinct physiological roles and therapeutic applications [2].

Receptor pharmacology Thyroid hormone receptor Binding affinity

Solid-State Stability and Dehydration: Hydrate (Pentahydrate) vs. Monohydrate Forms

A study on the partial dehydration of levothyroxine sodium pentahydrate (LSP) provides quantitative structural insight into the stability of the hydrate form [1]. The research shows that LSP loses water molecules in a stepwise manner under controlled humidity and temperature. Critically, the formation of the monohydrate (LSM) is linked to increased chemical reactivity, making its presence in a drug product undesirable [1]. A separate study quantified that levothyroxine sodium samples degraded significantly over a 32-day test period when subjected to dry conditions in the presence of molecular oxygen [2].

Solid-state chemistry Hydrate stability Pharmaceutical development

USP Impurity Profiling: Levothyroxine Sodium Hydrate Contains Unique Impurity Classes Not Detected by Standard Methods

A comprehensive structural elucidation study of levothyroxine sodium revealed the limitations of the standard USP monograph methods for impurity detection [1]. Using advanced techniques (HPLC-HRMS/MS, on-line H/D exchange, NMR), the study characterized 24 compounds previously unknown to the literature and introduced two new classes of impurities specific to the synthetic levothyroxine sodium API [1]. This work highlights that the impurity profile of the second USP HPLC method ('Procedure 2') is significantly different and more complex than that of 'Procedure 1,' which had been previously studied [1].

Impurity profiling HPLC-HRMS Quality control

Cell Culture Application: Defined Reconstitution Protocol for L-Thyroxine Sodium Hydrate as a BioReagent

L-Thyroxine sodium hydrate is a standard component in serum-free and chemically defined cell culture media, particularly for CHO cells and other mammalian lines requiring thyroid hormone supplementation [1][2]. A specific, validated reconstitution protocol is provided for the BioReagent grade of the compound, ensuring consistent and sterile preparation for cell culture applications . This protocol addresses the compound's poor aqueous solubility, a common handling challenge .

Cell culture Serum-free media Hormone supplement

Optimal Research and Industrial Application Scenarios for L-Thyroxine Sodium xHydrate (CAS 25416-65-3) Based on Quantitative Evidence


Pharmaceutical Solid Dosage Form Development Requiring Predictable Stability

The hydrate form is the preferred starting material for developing solid oral dosage forms (e.g., tablets) of levothyroxine. Its thermal stability profile and well-characterized dehydration behavior are critical for predicting API-excipient compatibility and long-term shelf-life. The evidence that partial dehydration can precede chemical degradation [1] underscores the need for careful formulation design and storage condition specification. This knowledge is essential for ensuring that the final drug product meets stringent potency and stability requirements throughout its shelf life [2].

Thyroid Hormone Receptor Pharmacology and Endocrinology Research

For in vitro and in vivo studies investigating thyroid hormone action, L-Thyroxine sodium hydrate is the appropriate choice when a stable, circulating prohormone is required. The quantitative receptor binding data, showing a ~10-fold lower affinity for the nuclear receptor compared to T3 [1], confirms its role as a physiological precursor. This is crucial for experiments designed to mimic the in vivo hormonal milieu, where T4 is the predominant circulating form and serves as a reservoir for local conversion to active T3 [2].

Analytical Method Development and Reference Standard Qualification

The complex impurity profile of levothyroxine sodium, which includes 24 previously uncharacterized compounds [1], makes high-purity hydrate material essential for developing and validating accurate analytical methods (e.g., HPLC, LC-MS). Using a well-characterized reference standard with a known impurity profile ensures the specificity and accuracy of assays used for quality control, stability testing, and bioequivalence studies of levothyroxine formulations. Procurement of material with comprehensive impurity documentation is a critical step in this process.

Serum-Free and Chemically Defined Cell Culture Media Formulation

L-Thyroxine sodium hydrate is a key component in specialized, serum-free media for culturing thyroid hormone-responsive cell lines (e.g., CHO cells, certain cancer lines) [1][2]. Its defined reconstitution protocol, particularly for BioReagent grades, ensures consistent and sterile supplementation, eliminating the variability and undefined components associated with serum. This application is vital for producing recombinant proteins, studying hormone-dependent cellular processes, and maintaining reproducible cell culture conditions in biopharmaceutical manufacturing and academic research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Thyroxine sodium xhydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.